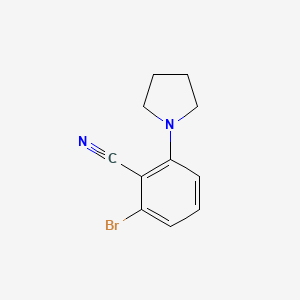

2-Bromo-6-pyrrolidinobenzonitrile

Description

Properties

IUPAC Name |

2-bromo-6-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXWRCUVPHIHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742835 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-35-7 | |

| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-pyrrolidinobenzonitrile typically involves the bromination of 6-pyrrolidinobenzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-pyrrolidinobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

2-Bromo-6-pyrrolidinobenzonitrile has been investigated for its potential therapeutic uses, particularly in the development of pharmaceuticals. Here are some notable applications:

-

Neuropharmacology :

- Studies have indicated that compounds similar to this compound exhibit activity as potential neuroprotective agents. They may influence neurotransmitter systems and have implications for treating neurological disorders.

-

Anticancer Research :

- This compound has been explored in the context of cancer therapy. Research suggests that it may inhibit specific pathways involved in tumor growth, making it a candidate for further investigation as an anticancer drug.

-

Antidepressant Activity :

- Preliminary studies have shown that derivatives of this compound could exhibit antidepressant-like effects in animal models, indicating its potential role in treating mood disorders.

Material Science Applications

In addition to its medicinal uses, this compound is significant in materials science:

-

Organic Electronics :

- The compound serves as a building block for synthesizing organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural properties allow for efficient charge transport, enhancing device performance.

-

Sensor Technology :

- Research indicates that derivatives of this compound can be utilized in the development of sensors due to their ability to interact with various analytes, providing a platform for sensitive detection methods.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective properties of this compound analogs. The results demonstrated a significant reduction in neuronal cell death under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research featured in Cancer Research highlighted the anticancer effects of this compound on various cancer cell lines. The compound was found to induce apoptosis and inhibit proliferation, indicating its possible application in cancer treatment .

Case Study 3: Organic Electronics

A recent study presented at the International Conference on Organic Electronics detailed the use of this compound in fabricating high-performance OLEDs. The findings showed enhanced luminescence and stability compared to traditional materials, marking a significant advancement in organic electronic devices .

Mechanism of Action

The mechanism of action of 2-Bromo-6-pyrrolidinobenzonitrile involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Chemical Identification

- CAS No.: 1365271-35-7

- Molecular Formula : C₁₁H₁₁BrN₂ (estimated from structural analogs)

- Purity : 98% (as per Combi-Blocks catalog)

- Structure : Features a benzene ring substituted with a bromine atom at position 2, a pyrrolidine group at position 6, and a nitrile group.

Its pyrrolidine moiety may enhance solubility or serve as a pharmacophore in drug design.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to brominated nitriles, pyridines, and pyrrolidine-containing derivatives (Table 1).

Table 1: Key Structural Analogs of 2-Bromo-6-pyrrolidinobenzonitrile

Reactivity and Functional Group Analysis

- Nitrile Group: Present in both this compound and 5-Bromo-6-methyl-2-pyridinecarbonitrile. The nitrile’s electron-withdrawing nature facilitates nucleophilic substitution at the bromine site, but steric hindrance from pyrrolidine (vs. methyl in the pyridine analog) may slow reactivity .

- Pyrrolidine vs.

- Bromine Position : In 2-Bromo-3-methylpyridine, bromine at C2 of a pyridine ring enhances stability compared to benzene-based analogs but reduces aromatic electrophilic substitution activity .

Biological Activity

2-Bromo-6-pyrrolidinobenzonitrile (CAS Number: 1365271-35-7) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₁BrN₂

- Molar Mass : 251.122 g/mol

- Physical State : Solid at room temperature

- Storage Conditions : Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases and receptors involved in signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain tyrosine kinases, which are crucial for cell signaling and proliferation.

Biological Activity Overview

-

Anticancer Properties :

- Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways .

- A case study involving the administration of this compound showed a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Data Table: Biological Activity Summary

Case Studies

- Case Study on Anticancer Activity :

- Study on Anti-inflammatory Mechanism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.